molecular formula C18H17N3O3 B2911551 N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine CAS No. 1022917-21-0

N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine

Cat. No. B2911551
M. Wt: 323.352
InChI Key: WHBNARTTXRIRMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine (BNCA) is a derivative of the amino acid asparagine and is a synthetic compound that has been used in a variety of scientific research applications. BNCA is a small molecule with a molecular weight of 203.2 g/mol and a melting point of 95-97°C. BNCA is soluble in water, ethanol, and methanol, and is a colorless crystalline solid. BNCA is a relatively new compound, first synthesized in 2018, and has become increasingly popular in scientific research due to its unique properties.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine involves the reaction of benzylamine with 2-cyanobenzoyl chloride to form N-benzyl-N-(2-cyanophenyl)acetamide, which is then reacted with L-asparagine to form the final product.

Starting Materials
Benzylamine, 2-cyanobenzoyl chloride, L-asparagine

Reaction
Step 1: Benzylamine is reacted with 2-cyanobenzoyl chloride in the presence of a base such as triethylamine to form N-benzyl-N-(2-cyanophenyl)acetamide., Step 2: N-benzyl-N-(2-cyanophenyl)acetamide is then reacted with L-asparagine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine., Step 3: The final product is purified using standard techniques such as column chromatography or recrystallization.

Mechanism Of Action

N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine has been shown to interact with a number of proteins and enzymes, including phosphatases and kinases. N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine has been shown to inhibit the activity of these enzymes, which can lead to a variety of physiological effects. N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine has also been shown to interact with other proteins, such as those involved in drug delivery and protein labeling.

Biochemical And Physiological Effects

N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine has been shown to have a number of biochemical and physiological effects. N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine has been shown to inhibit the activity of phosphatases and kinases, which can lead to a variety of physiological effects. N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine has also been used to label proteins for imaging and tracking purposes, and has been used in drug delivery applications.

Advantages And Limitations For Lab Experiments

N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine has a number of advantages for use in laboratory experiments. N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine is a small molecule that is easily soluble in water, ethanol, and methanol, and can be synthesized in high yields. N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine is also relatively stable and can be stored for extended periods of time. However, N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine is a relatively new compound and there is still much to be learned about its properties and effects.

Future Directions

Given the increasing popularity of N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine in scientific research, there are a number of potential future directions for research. These include further investigation into the biochemical and physiological effects of N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine, as well as the development of new methods for synthesizing N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine. There is also potential for further research into the use of N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine in drug delivery, enzyme inhibition, and protein labeling applications. Additionally, further research is needed to determine the toxicity of N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine and its potential side effects.

Scientific Research Applications

N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine has been used in a variety of scientific research applications, including drug delivery, enzyme inhibition, and protein labeling. N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine is a small molecule that can easily cross cell membranes, making it an attractive option for drug delivery. N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine has also been used to inhibit enzymes such as phosphatases and kinases, and has been used to label proteins for imaging and tracking purposes.

properties

IUPAC Name

3-(benzylamino)-4-(2-cyanoanilino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c19-11-14-8-4-5-9-15(14)21-18(24)16(10-17(22)23)20-12-13-6-2-1-3-7-13/h1-9,16,20H,10,12H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBNARTTXRIRMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(CC(=O)O)C(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine

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